Scoparinol

描述

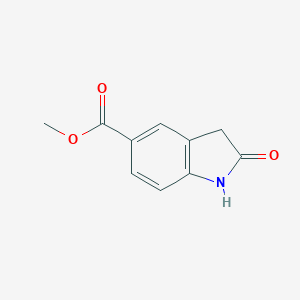

Molecular Structure Analysis

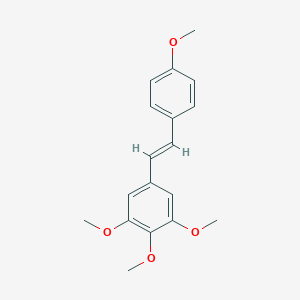

Scoparinol has a molecular formula of C27H38O4 . It contains a total of 71 bonds, including 33 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 2 hydroxyl groups, and 2 primary alcohols .科学研究应用

镇痛和抗炎特性

从Scoparia dulcis提取的Scoparinol已被确认具有显著的镇痛和抗炎特性。研究表明,在动物研究中显示出其显著的效果,表明在疼痛管理和控制炎症方面具有潜在的治疗应用。有趣的是,Scoparinol还表现出镇静特性,增强了戊巴比妥对睡眠开始和持续时间的影响。此外,注意到其显著的利尿作用,暗示了多方面的药理特性(Ahmed et al., 2001)。

增强东莨菪碱生产

东莨菪碱是一种具有抗胆碱能活性的曲柳碱类生物碱,具有很高的医学意义。研究已经探索了应用代谢工程技术来增加东莨菪碱的生产,特别是集中于增强自然产生曲柳碱类生物碱的植物物种中这种生物碱的生物合成。这种生物技术方法的进步为更有效和受控的东莨菪碱生产提供了潜力,用于医疗用途(Palazón等,2008)。

对前列腺癌的抗肿瘤活性

Scoparone已展示出对DU145前列腺癌细胞的显著抗肿瘤活性。这种效应主要通过抑制STAT3活性来介导,STAT3是与许多人类肿瘤的生长和存活相关的转录因子。Scoparone抑制细胞增殖、细胞周期停滞和抑制STAT3的转录活性的能力,突显了其作为前列腺癌治疗药物的潜力(Kim et al., 2013)。

在肝病中的治疗应用

Scoparone以其广泛的药理活性而闻名,特别是在肝脏保护和抗炎反应方面。它表现出抗炎、抗氧化、抗凋亡、抗纤维化和降脂特性,使其成为治疗各种肝病的有希望的候选药物。其药代动力学特性和与传统中药配方中其他活性成分相互作用的能力增加了其治疗潜力(Hui et al., 2020)。

安全和危害

作用机制

Scoparinol, also known as Scopadiol, is a diterpene isolated from the plant Scoparia dulcis . It has been found to have significant analgesic and anti-inflammatory activities .

Target of Action

Its significant analgesic and anti-inflammatory activities suggest that it likely interacts with targets involved in pain and inflammation pathways .

Mode of Action

Its analgesic and anti-inflammatory activities suggest that it may interact with biochemical pathways involved in pain and inflammation .

Biochemical Pathways

Given its analgesic and anti-inflammatory properties, it is likely that scoparinol interacts with pathways involved in pain sensation and the inflammatory response .

Result of Action

Scoparinol has been shown to have significant analgesic (pain-relieving) and anti-inflammatory effects . This suggests that it may modulate cellular processes related to pain sensation and inflammation.

属性

IUPAC Name |

[(1R,4S,4aR,8R,8aR)-8-(hydroxymethyl)-4-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-19(13-16-28)11-12-22-20(2)17-23(31-25(30)21-9-6-5-7-10-21)24-26(3,18-29)14-8-15-27(22,24)4/h5-7,9-10,13,22-24,28-29H,2,8,11-12,14-18H2,1,3-4H3/b19-13+/t22-,23+,24-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSYIFPPMZUQAN-IZCLTQQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CC(C2C1(CCCC2(C)CO)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@H]1C(=C)C[C@H]([C@@H]2[C@@]1(CCC[C@@]2(C)CO)C)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scoparinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary pharmacological activities of Scoparinol observed in preclinical studies?

A1: Preclinical studies on Scoparinol, a diterpene found in Scoparia dulcis, have revealed promising analgesic and anti-inflammatory properties. Research indicates that Scoparinol exhibits significant analgesic effects [], suggesting its potential for pain management. Additionally, the compound demonstrates notable anti-inflammatory activity [], pointing to its possible therapeutic use in conditions characterized by inflammation. Furthermore, Scoparinol exhibits a significant diuretic effect, as evidenced by increased urine volume following its administration [].

Q2: What is known about the mechanism of action of Scoparinol?

A2: While the research highlights Scoparinol's analgesic, anti-inflammatory, and diuretic properties, the precise mechanisms of action underlying these effects remain to be fully elucidated []. Further investigation is crucial to unravel the specific molecular targets and pathways through which Scoparinol exerts its pharmacological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

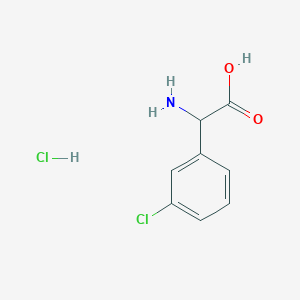

![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)